![molecular formula C11H20N2O B3360070 4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)butan-2-one CAS No. 88327-70-2](/img/structure/B3360070.png)
4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)butan-2-one
Overview
Description
4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)butan-2-one, commonly known as HP-β-CD, is a cyclic oligosaccharide that has been extensively used in the field of pharmaceuticals. It is a water-soluble compound that can form inclusion complexes with a wide range of hydrophobic molecules. This property has made HP-β-CD an important component in drug delivery systems, as it can improve the solubility and bioavailability of poorly soluble drugs. In
Scientific Research Applications
HP-β-CD has a wide range of scientific research applications, particularly in the field of drug delivery. It can improve the solubility and bioavailability of poorly soluble drugs, making them more effective. HP-β-CD has also been used in the development of transdermal drug delivery systems, as it can enhance the permeability of drugs through the skin. Additionally, HP-β-CD has been used in the formulation of vaccines, as it can stabilize antigens and improve their immunogenicity.
Mechanism of Action
The mechanism of action of HP-β-CD involves the formation of inclusion complexes with hydrophobic molecules. HP-β-CD has a hydrophobic cavity that can accommodate the hydrophobic portion of a molecule, while the hydrophilic exterior of HP-β-CD allows it to dissolve in water. This inclusion complex enhances the solubility and bioavailability of the hydrophobic molecule, making it more effective.
Biochemical and Physiological Effects:
HP-β-CD has been shown to have low toxicity and is generally considered safe for use in pharmaceuticals. However, some studies have reported that HP-β-CD can cause hemolysis in red blood cells at high concentrations. Additionally, HP-β-CD has been shown to interact with cholesterol, which may have implications for its use in drug delivery systems.
Advantages and Limitations for Lab Experiments
HP-β-CD has several advantages for use in lab experiments, including its ability to improve the solubility and bioavailability of hydrophobic molecules. It is also relatively inexpensive and easy to synthesize. However, HP-β-CD has some limitations, including its potential interactions with cholesterol and its tendency to form inclusion complexes with a wide range of hydrophobic molecules, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on HP-β-CD. One area of interest is the development of new methods for synthesizing HP-β-CD that are more efficient and environmentally friendly. Additionally, there is ongoing research on the use of HP-β-CD in the formulation of vaccines, particularly for the delivery of antigens to mucosal surfaces. Finally, there is interest in exploring the potential interactions between HP-β-CD and other biomolecules, such as proteins and nucleic acids, which may have implications for its use in drug delivery systems.
properties
IUPAC Name |
4-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)butan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-10(14)4-6-12-7-8-13-5-2-3-11(13)9-12/h11H,2-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLRBAYOGUEISD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCN1CCN2CCCC2C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20523589 | |
Record name | 4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)butan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20523589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)butan-2-one | |
CAS RN |
88327-70-2 | |
Record name | 4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)butan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20523589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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